

Tautomerism in secondary phosphine oxides like Dicyclohexylphosphine oxide

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Compound of Interest

Compound Name: **Dicyclohexylphosphine oxide**

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Tautomerism in Dicyclohexylphosphine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary phosphine oxides (SPOs), such as **dicyclohexylphosphine oxide**, exist in a dynamic equilibrium between their pentavalent phosphine oxide form and their trivalent phosphinous acid tautomer. This tautomerism is a critical determinant of their chemical reactivity and utility, particularly in the realm of homogeneous catalysis where they serve as versatile pre-ligands. This technical guide provides a comprehensive overview of the tautomeric equilibrium of **dicyclohexylphosphine oxide**, including its theoretical underpinnings, experimental characterization, and practical implications in catalysis. Detailed experimental protocols for its synthesis and analysis are provided, alongside quantitative data and visual representations of the underlying chemical principles.

Introduction to Tautomerism in Secondary Phosphine Oxides

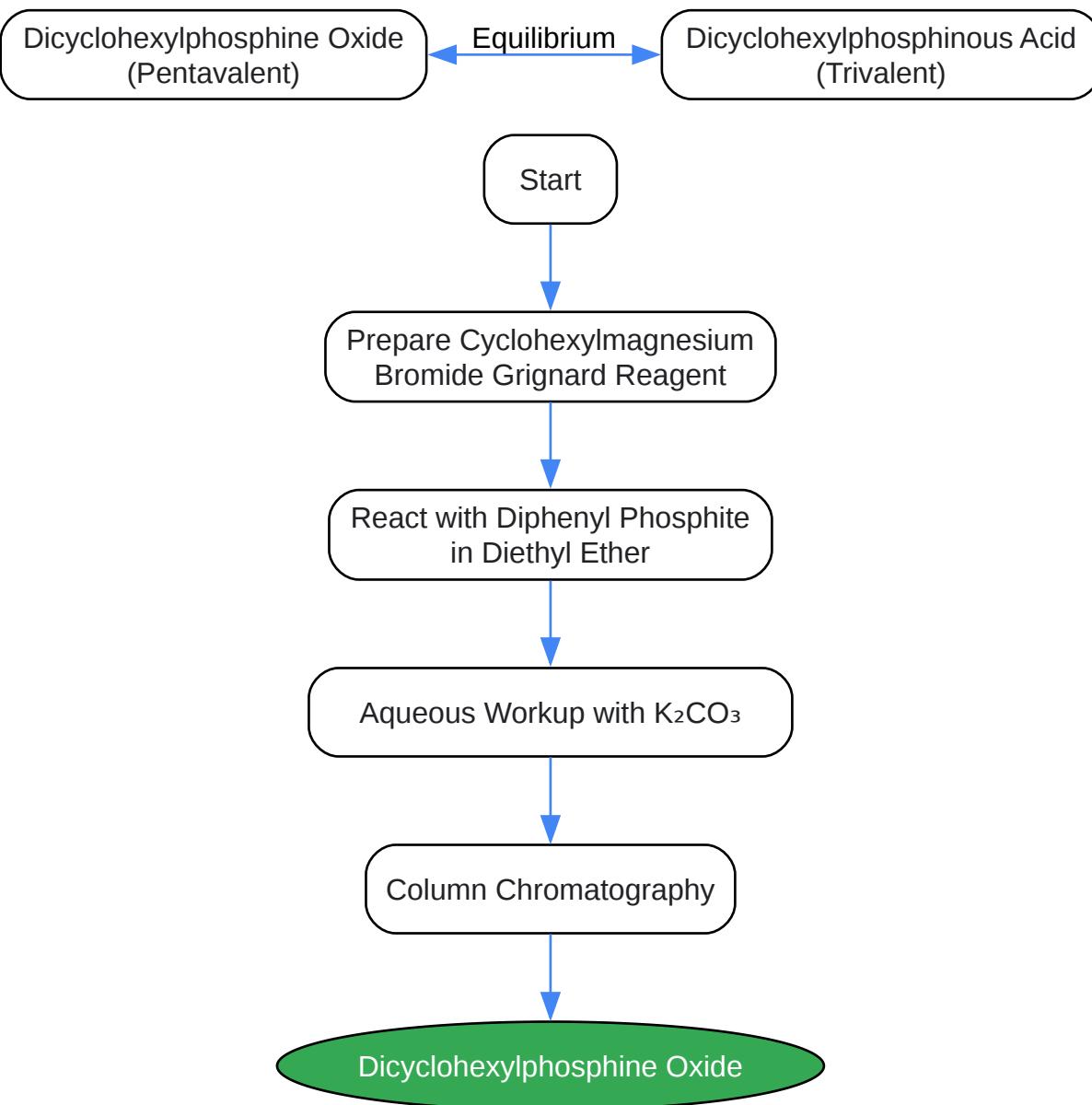
Secondary phosphine oxides (SPOs) are organophosphorus compounds characterized by the general formula $R_2P(O)H$. A key feature of SPOs is their existence as a mixture of two tautomeric forms: the tetracoordinate, pentavalent phosphine oxide and the tricoordinate,

trivalent phosphinous acid.[1][2][3] This equilibrium is fundamental to their chemistry, as the two tautomers exhibit distinct electronic and steric properties, leading to different reactivities.[3]

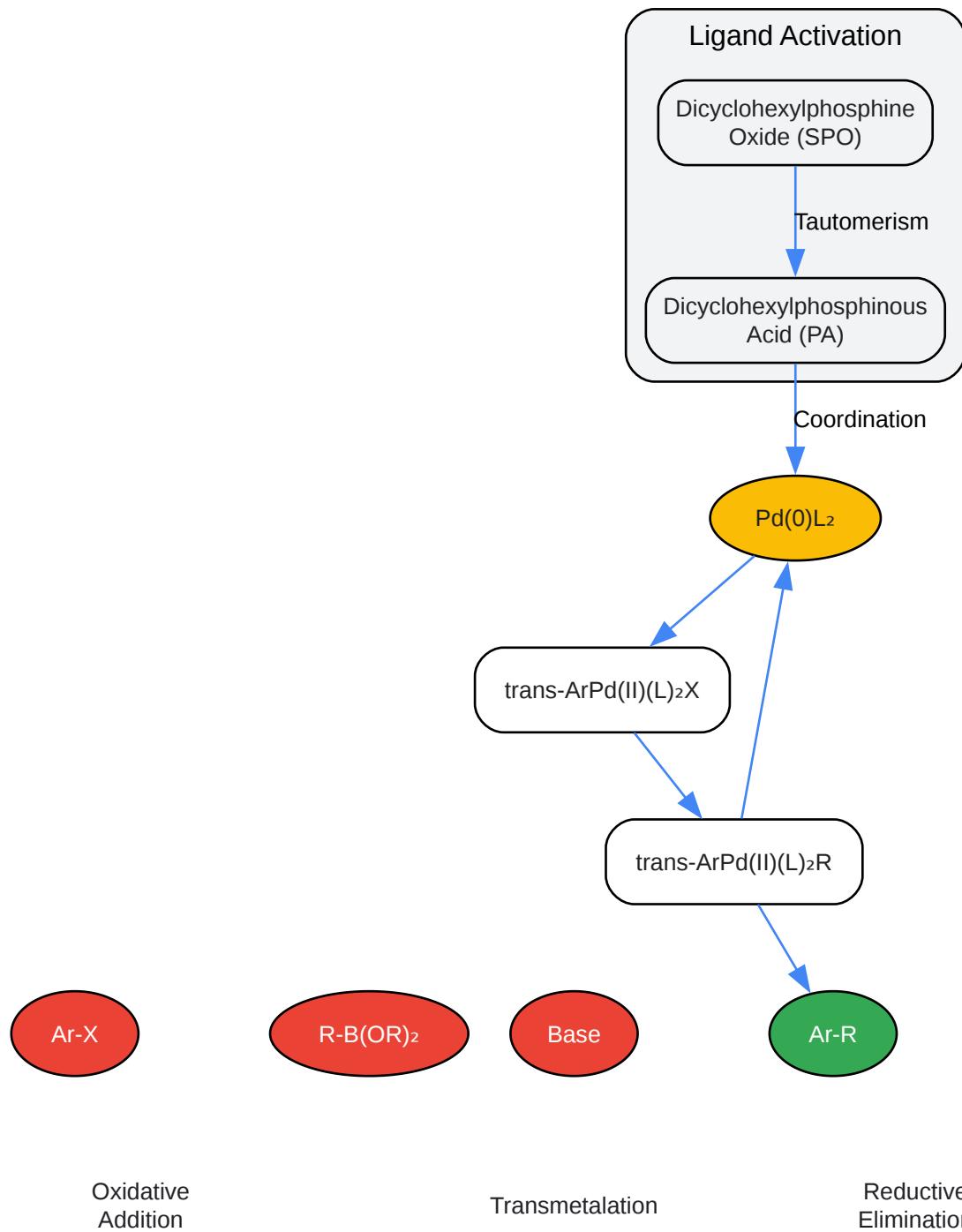
The phosphine oxide form is generally more stable and less reactive, making SPOs relatively air- and moisture-stable compounds.[4] In contrast, the phosphinous acid tautomer possesses a lone pair of electrons on the phosphorus atom, rendering it a good Lewis base capable of coordinating to transition metals.[3][4] This dual nature allows SPOs to act as "pre-ligands" in catalysis; they are stored in their stable oxide form but can readily convert to the catalytically active phosphinous acid form under reaction conditions.[5]

The Tautomeric Equilibrium of Dicyclohexylphosphine Oxide

The tautomeric equilibrium for **dicyclohexylphosphine oxide** can be represented as follows:



Generalized Suzuki-Miyaura Catalytic Cycle

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